molecular formula C8H13N3 B3269828 N,N,2,6-Tetramethylpyrimidin-4-amine CAS No. 5177-09-3

N,N,2,6-Tetramethylpyrimidin-4-amine

Cat. No.: B3269828
CAS No.: 5177-09-3
M. Wt: 151.21 g/mol
InChI Key: AXISFKMAANYUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,2,6-Tetramethylpyrimidin-4-amine: is an organic compound with the molecular formula C8H13N3 It is a derivative of pyrimidine, characterized by the presence of two methyl groups at the nitrogen atoms and two additional methyl groups at the 2 and 6 positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,6-Tetramethylpyrimidin-4-amine typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of 2,6-dimethylpyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous-flow synthesis. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor and the product is continuously removed. This approach allows for efficient mass transfer and improved reaction rates, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N,N,2,6-Tetramethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of N,N,2,6-Tetramethylpyrimidin-4-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N,N,2,6-Tetramethylpyrimidin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N,2,6-Tetramethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    4-Amino-2,2,6,6-tetramethylpiperidine: Similar in structure but with a piperidine ring instead of a pyrimidine ring.

    N,N,2,2,6,6-Hexamethylpiperidin-4-amine: Another derivative with a piperidine ring and additional methyl groups.

Uniqueness: N,N,2,6-Tetramethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

N,N,2,6-tetramethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-5-8(11(3)4)10-7(2)9-6/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXISFKMAANYUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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